molecular formula C28H29F3N2O4 B303899 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B303899
M. Wt: 514.5 g/mol
InChI Key: QNBXJYSFSLIFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a synthetic compound that has gained increasing attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer. It has been found to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. Additionally, it has been shown to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been found to reduce inflammation and oxidative stress in various tissues such as the brain and liver.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its ability to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research of 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One potential direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Finally, the development of novel analogs of this compound may lead to the discovery of more potent and selective inhibitors of the NF-κB pathway.

Synthesis Methods

The synthesis of 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves several steps. The starting material is 2,5-dimethoxybenzaldehyde, which is reacted with 2,6-dimethyl aniline to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the corresponding amine, which is further reacted with 2-(trifluoromethyl)benzoic acid to form the final product.

Scientific Research Applications

4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to have potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory and anti-cancer activities by inhibiting the NF-κB pathway. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Product Name

4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C28H29F3N2O4

Molecular Weight

514.5 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C28H29F3N2O4/c1-15-23(26(35)33-19-9-7-6-8-18(19)28(29,30)31)24(17-12-16(36-4)10-11-22(17)37-5)25-20(32-15)13-27(2,3)14-21(25)34/h6-12,24,32H,13-14H2,1-5H3,(H,33,35)

InChI Key

QNBXJYSFSLIFHW-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=CC=CC=C4C(F)(F)F

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.